![molecular formula C16H23NO4S B3004199 (2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone CAS No. 1797845-70-5](/img/structure/B3004199.png)
(2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone, also known as AZD8986, is a chemical compound that belongs to the class of azetidine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of (2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone involves the selective antagonism of the orexin-1 receptor. This receptor is mainly expressed in the hypothalamus and is involved in the regulation of various physiological processes. By blocking the activation of this receptor, (2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone can modulate the release of neurotransmitters and hormones, leading to the desired therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that (2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone can modulate the release of various neurotransmitters and hormones, including orexin, dopamine, and norepinephrine. This can lead to a reduction in appetite, an increase in energy expenditure, and an improvement in sleep quality. Additionally, (2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone has been shown to have a good safety profile, with no significant adverse effects observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is its high selectivity for the orexin-1 receptor. This makes it a valuable tool for studying the role of this receptor in various physiological processes. However, the main limitation of (2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several potential future directions for research on (2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone. One area of interest is the development of more potent and selective orexin-1 receptor antagonists based on the structure of (2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone. Another potential direction is the investigation of the effects of (2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone on other physiological processes, such as pain perception and addiction. Additionally, clinical trials are needed to evaluate the safety and efficacy of (2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone in humans for the treatment of sleep disorders, obesity, and other related conditions.
In conclusion, (2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a promising compound with potential therapeutic applications. Its high selectivity for the orexin-1 receptor makes it a valuable tool for studying the role of this receptor in various physiological processes. Further research is needed to explore its full potential and to evaluate its safety and efficacy in humans.
Synthesemethoden
The synthesis of (2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone involves the reaction of 2-ethoxyphenylboronic acid and 3-(isobutylsulfonyl)azetidin-1-amine in the presence of a palladium catalyst. This reaction leads to the formation of the desired compound with a yield of 70%. The purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
(2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to have a potent and selective antagonistic effect on the orexin-1 receptor, which is involved in the regulation of sleep-wake cycles, appetite, and energy balance. This makes it a potential candidate for the treatment of sleep disorders, obesity, and other related conditions.
Eigenschaften
IUPAC Name |
(2-ethoxyphenyl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-4-21-15-8-6-5-7-14(15)16(18)17-9-13(10-17)22(19,20)11-12(2)3/h5-8,12-13H,4,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWIVQGVWBALCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CC(C2)S(=O)(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.